2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities . This compound is characterized by the presence of a chloro and hydroxy group on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile typically involves the functionalization of the indole ring. One common method is the reaction of 4-chloro-5-hydroxyindole with acetonitrile under specific conditions. The reaction may require the use of catalysts or specific reagents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the indole ring can influence its binding affinity to receptors or enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
- 2-(4-Hydroxy-1H-indol-3-yl)acetonitrile
- 2-(5-Chloro-1H-indol-3-yl)acetonitrile
- 2-(4-Chloro-1H-indol-3-yl)acetonitrile
Comparison: 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both chloro and hydroxy groups on the indole ring. This combination can influence its chemical reactivity and biological properties, making it distinct from other similar compounds that may only have one of these functional groups .
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(14)2-1-7-9(10)6(3-4-12)5-13-7/h1-2,5,13-14H,3H2 |
InChI Key |
OFCRQZWIYXMNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CC#N)Cl)O |
Origin of Product |
United States |
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